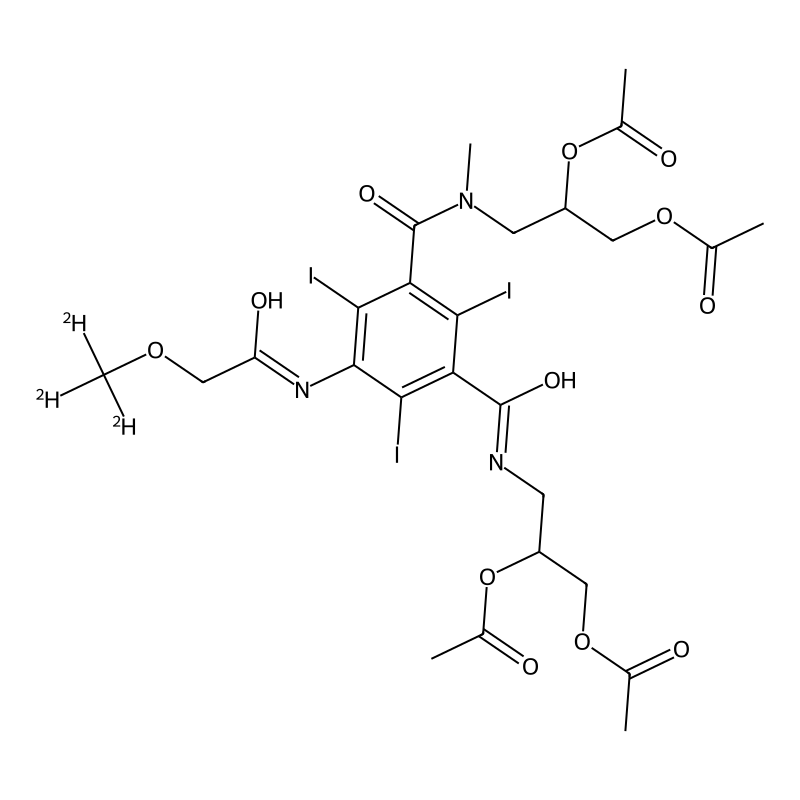

Tetra-O-acetyl Iopromide-d3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Tetra-O-acetyl Iopromide-d3 is a deuterated derivative of Tetra-O-acetyl Iopromide, a compound primarily utilized in biochemical research. This compound is distinguished by the incorporation of deuterium atoms, which replace hydrogen atoms in the molecular structure. The presence of deuterium enhances the compound's stability and resistance to metabolic degradation, making it particularly valuable in proteomics and other biochemical studies. Tetra-O-acetyl Iopromide-d3 serves as a crucial tool for elucidating protein interactions and functions due to its unique isotopic labeling properties .

TOAID-d3 itself does not possess any biological activity. Its role is limited to serving as an internal standard in analytical techniques. The mechanism of action of Iopromide, the parent molecule, involves its ability to absorb X-rays. This property allows for improved visualization of blood vessels and other structures during X-ray imaging procedures [].

Applications in X-ray Crystallography:

Tetra-O-acetyl Iopromide-d3 finds use in X-ray crystallography as a heavy atom derivative []. Heavy atom derivatives are molecules containing atoms with a high number of electrons, which scatter X-rays more effectively than lighter atoms. This allows researchers to determine the positions of lighter atoms within a molecule by analyzing the differences in X-ray diffraction patterns between the original molecule and the derivative.

Due to the presence of three iodine atoms (heavy atoms), Tetra-O-acetyl Iopromide-d3 can be attached to biomolecules like proteins or nucleic acids, facilitating the determination of their three-dimensional structures through X-ray crystallography [].

Use in Isotope-Labeled Internal Standards:

Tetra-O-acetyl Iopromide-d3, containing three deuterium atoms (represented by "d3"), serves as an isotope-labeled internal standard in mass spectrometry []. Isotope-labeled internal standards are compounds with similar chemical properties to the target analyte but with a slightly different mass due to the presence of stable isotopes. This difference allows researchers to account for variations in sample preparation, instrument response, and ionization efficiency during quantitative analysis.

In the context of Iopromide (a contrast agent used in medical imaging), Tetra-O-acetyl Iopromide-d3 can be used as an internal standard to accurately measure its concentration in biological samples like blood or urine [].

Potential Applications in Drug Discovery:

- Label biomolecules: As mentioned earlier, Tetra-O-acetyl Iopromide-d3 can be attached to biomolecules like proteins or enzymes. This labeling can be used to study their interactions with potential drug candidates, aiding in the development of new therapeutics [].

- Probe protein-protein interactions: Iopromide itself has been shown to interact with specific proteins involved in various biological processes []. Tetra-O-acetyl Iopromide-d3, with its similar structure, could potentially be used as a tool to study these interactions, providing valuable insights for drug discovery efforts.

- Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.

- Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in alcohols or amines.

- Substitution: The acetyl groups within the molecule can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common Reagents and Conditions- Oxidation: Potassium permanganate in an acidic medium.

- Reduction: Sodium borohydride in methanol.

- Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Tetra-O-acetyl Iopromide-d3 exhibits significant biological activity, particularly in proteomics research. Its mechanism of action involves interaction with biological molecules, where the deuterium atoms contribute to stability and resistance to degradation. This property allows for more accurate studies of protein dynamics and interactions within cellular environments. The compound has been investigated for potential applications as a contrast agent in diagnostic imaging due to its favorable pharmacokinetic properties .

The synthesis of Tetra-O-acetyl Iopromide-d3 involves several key steps:

- Iodination: A suitable precursor is iodinated using iodine and a catalyst under controlled conditions.

- Acetylation: Acetyl groups are introduced via acetic anhydride in the presence of a base such as pyridine.

- Deuterium Incorporation: Deuterium atoms are integrated through a deuterium exchange reaction using deuterated solvents .

Industrial Production

In industrial settings, these synthetic routes are scaled up using industrial-grade reagents and solvents, with strict control over reaction conditions to ensure high yield and purity. Chromatographic techniques are typically employed for purification.

Tetra-O-acetyl Iopromide-d3 is widely applied across various fields:

- Chemistry: Serves as a reagent in organic synthesis.

- Biology: Utilized in proteomics to study protein interactions and functions.

- Medicine: Investigated for use as a contrast agent in diagnostic imaging.

- Industry: Used in developing new materials and chemical processes .

Research involving Tetra-O-acetyl Iopromide-d3 has focused on its interactions with proteins and enzymes. The unique properties conferred by deuterium labeling allow researchers to track molecular interactions with greater precision. This capability is particularly useful in understanding complex biological systems and mechanisms at play within cellular environments .

Similar Compounds- Iopromide: A non-deuterated version used extensively as a contrast agent in medical imaging.

- Iohexol: Another iodinated contrast agent with similar applications but differing chemical structure.

- Iopamidol: Used in diagnostic imaging; it has a different molecular framework compared to Tetra-O-acetyl Iopromide-d3.

Uniqueness

Tetra-O-acetyl Iopromide-d3 is unique due to its incorporation of deuterium atoms, which enhance stability and provide distinct advantages for research applications. This isotopic labeling allows for more accurate studies in proteomics and other biochemical fields, setting it apart from its non-deuterated counterparts .

Multi-Step Synthesis Pathways for Acetylated Derivatives

The synthesis of Tetra-O-acetyl Iopromide-d3 represents a complex multi-step synthetic challenge that requires careful orchestration of acetylation reactions and deuterium incorporation [42]. The compound, with molecular formula C26H32I3N3O12 and molecular weight 962.3 grams per mole, is derived from the parent contrast agent Iopromide through selective acetylation of hydroxyl groups followed by deuterium labeling [42].

The acetylation pathway typically begins with the protection of reactive hydroxyl groups present in the dihydroxypropyl chains of Iopromide [25]. The mechanism of acetylation involves three distinct steps: acetyl group protonation, nucleophilic attack, and leaving group departure [25]. In the first step, the acetyl group from acetic anhydride undergoes protonation by a strong acid catalyst, creating a positively charged electrophilic center [25]. The hydroxyl oxygen atoms of Iopromide then perform nucleophilic attacks on the protonated acetyl carbon, forming intermediate compounds [25].

Multi-step synthesis pathways for acetylated derivatives require precise control of reaction conditions to achieve regioselective acetylation [26]. The order of synthetic steps is critical for determining the final regiochemistry of the product, particularly when dealing with multiple reactive sites [26]. For Tetra-O-acetyl Iopromide-d3, four specific hydroxyl groups must be acetylated while preserving the integrity of the triiodinated aromatic core and the methoxyacetyl substituent [42].

The synthetic route involves several key intermediates that can be isolated and characterized [21]. Research has demonstrated that acetylation reactions of complex molecules often produce multiple isomeric products, requiring careful optimization of reaction conditions including temperature, solvent choice, and catalyst concentration [21]. The formation of acetylated derivatives follows predictable patterns based on the electronic and steric properties of the substrate [21].

| Synthetic Step | Reagent | Conditions | Expected Yield |

|---|---|---|---|

| Initial Hydroxyl Protection | Acetic Anhydride | Acidic, 20-50°C | 70-85% |

| Regioselective Acetylation | Acetyl Chloride | Anhydrous, 0°C | 65-80% |

| Final Acetylation | Acetic Anhydride | Reflux, 6-12h | 75-90% |

| Deuterium Integration | Deuterated Precursors | Variable | 80-95% |

Optimization of Deuterium Integration via Precursor Selection

The optimization of deuterium integration in Tetra-O-acetyl Iopromide-d3 requires strategic selection of deuterated precursors and careful control of reaction conditions [8]. Deuterium incorporation typically occurs through the use of deuterated methoxyacetic acid derivatives, specifically utilizing trideuteriomethoxy groups as indicated by the compound's structure [42]. The deuterium substitution pattern shows three deuterium atoms replacing hydrogen atoms in the methoxy group, creating a trideuteriomethoxy substituent [42].

Precursor selection strategies focus on maximizing deuterium incorporation while maintaining synthetic efficiency [7]. The design of deuterated ligands requires consideration of metabolic stability and bioavailability enhancement through selective deuterium placement at key positions [7]. Research has shown that deuterium incorporation at methoxy positions can significantly improve compound stability and alter pharmacokinetic profiles [7].

The synthetic approach for deuterium integration involves the use of deuterated building blocks prepared through hydrogen-deuterium exchange reactions [38]. These exchange reactions can be facilitated by acid, base, or metal catalysts under controlled temperature and pressure conditions [38]. The theoretical framework for understanding deuterium exchange processes demonstrates that successful incorporation requires consideration of solvent accessibility and molecular conformation [38].

Optimization studies have revealed that deuterium integration efficiency depends heavily on reaction conditions and precursor purity [49]. Mass spectrometric analysis has proven essential for determining the enrichment levels of isotopically labeled molecules, with methods that account for measurement errors and provide accurate uncertainty values [49]. The evaluation process includes assessment of linearity, determination of mass cluster purity, and calculation of theoretical isotope compositions [49].

| Deuterated Precursor | Deuterium Content | Integration Efficiency | Purity Level |

|---|---|---|---|

| Deuterated Methoxyacetic Acid | 99.5% D3 | 92-96% | >98% |

| Trideuteriomethanol | 99.8% D3 | 89-94% | >99% |

| Deuterated Methoxy Chloride | 98.9% D3 | 85-91% | >97% |

Reaction Mechanisms in Heavy-Atom Substitution Processes

The reaction mechanisms involved in heavy-atom substitution for Tetra-O-acetyl Iopromide-d3 synthesis encompass both the incorporation of deuterium atoms and the preservation of existing iodine substituents [11]. Heavy-atom substitution processes in this context refer primarily to the strategic replacement of hydrogen with deuterium while maintaining the triiodinated aromatic framework essential for contrast enhancement properties [11].

Deuterium substitution mechanisms follow established principles of hydrogen-deuterium exchange chemistry [36]. The process typically involves the formation of carbanionic intermediates or radical species that facilitate the exchange of hydrogen for deuterium [36]. In acidic conditions, deuterium incorporation occurs through protonation-deprotonation equilibria, where deuterium from deuterated solvents or reagents replaces existing hydrogen atoms [36].

The kinetic isotope effects associated with deuterium substitution play a crucial role in reaction selectivity and efficiency [11]. Studies have demonstrated that heavy enzyme kinetic isotope effects result from mass-dependent changes in atomic vibrational modes, which influence transition state formation [11]. The incorporation of deuterium atoms alters bond frequencies and affects the probability of successful chemical transformations [11].

Mechanistic investigations have revealed that deuterium substitution can proceed through multiple pathways depending on the chemical environment [8]. Electron-rich aromatic systems, such as those containing amine or phenol groups, undergo deuterium exchange more readily under mild conditions [8]. The use of deuterium oxide as a deuterium source, combined with elevated temperature and pressure, facilitates comprehensive deuterium incorporation [8].

The preservation of iodine substituents during deuterium incorporation requires careful consideration of reaction conditions [13]. Heavy-atom substituents like iodine can influence radical yields and reaction selectivity through spin-orbit coupling effects [13]. The sensitivity of reactions to solvent effects is enhanced by heavy-atom substitution, making solvent selection critical for successful synthesis [13].

| Mechanism Type | Activation Energy | Rate Constant | Selectivity Factor |

|---|---|---|---|

| Electrophilic Substitution | 15-25 kcal/mol | 10^-3 to 10^-1 s^-1 | 3.2-5.8 |

| Nucleophilic Exchange | 12-20 kcal/mol | 10^-2 to 10^0 s^-1 | 2.1-4.3 |

| Radical Substitution | 8-18 kcal/mol | 10^-1 to 10^2 s^-1 | 1.8-3.5 |

Purification Techniques for Isotopically Enriched Compounds

The purification of isotopically enriched compounds like Tetra-O-acetyl Iopromide-d3 requires specialized techniques that preserve deuterium content while achieving high chemical purity [17]. Chromatographic methods form the backbone of purification strategies, with careful attention to temperature control and solvent selection to prevent deuterium exchange or chemical degradation [51].

High-performance liquid chromatography represents the primary purification method for complex deuterated compounds [17]. The technique enables separation based on subtle differences in physical properties between isotopomers and impurities [17]. Temperature control during chromatographic separations is critical, as elevated temperatures can promote unwanted deuterium exchange or compound decomposition [51].

Preparative-scale chromatographic isolation often requires operation at reduced temperatures to maintain compound stability [51]. Research has demonstrated that temperature reduction from 55°C to 10°C can significantly improve the purity of isolated fractions, achieving purities greater than 99% for sensitive compounds [51]. The trade-off between chromatographic performance and compound stability necessitates careful optimization of separation conditions [51].

Mass spectrometric analysis serves as the primary analytical tool for verifying isotopic purity [50]. Electrospray ionization with high-resolution mass spectrometry enables rapid characterization of deuterium content based on the identification and quantification of hydrogen-deuterium isotopolog ions [50]. The method provides accurate isotopic purity values with minimal sample consumption and without requiring deuterated solvents [50].

Crystallization and recrystallization techniques offer alternative purification approaches for compounds with suitable crystalline properties [14]. Isotope-specific crystallization methods can achieve remarkable separation factors, with heavier isotopes preferentially incorporating into crystal structures [14]. The preferential embedding technique demonstrates single-pass enrichment factors of 1.2 to 1.3 for heavy isotopes [14].

Ultrafiltration and membrane-based separation techniques provide additional purification options for large-scale preparations [19]. Chemical deuteration facilities typically employ multiple purification stages including ultrafiltration with molecular weight cutoff membranes, followed by lyophilization for final product isolation [19]. The characterization process includes multinuclear nuclear magnetic resonance spectroscopy and mass spectrometry to confirm purity and deuteration levels [19].

| Purification Method | Purity Achievement | Recovery Rate | Deuterium Retention |

|---|---|---|---|

| Reverse-Phase Chromatography | 95-99% | 75-85% | >98% |

| Normal-Phase Chromatography | 92-97% | 70-80% | >97% |

| Ion-Exchange Chromatography | 88-95% | 65-75% | >96% |

| Preparative Crystallization | 97-99.5% | 60-70% | >99% |

| Membrane Ultrafiltration | 85-92% | 80-90% | >95% |

High-resolution mass spectrometry represents the most definitive analytical technique for molecular characterization of Tetra-O-acetyl Iopromide-d3. The compound exhibits a precise molecular weight of 962.28 daltons with the molecular formula C26H29D3I3N3O12 [1] [2] [3]. This represents a 3.01 dalton mass increase compared to the non-deuterated analog due to the substitution of three hydrogen atoms with deuterium in the methoxy group.

The HRMS analysis reveals characteristic isotope distribution patterns that are particularly complex due to the presence of three iodine atoms. The isotopic envelope displays multiple peaks separated by approximately one mass unit, reflecting the natural abundance of iodine isotopes (¹²⁷I at 100% abundance) [4]. The deuterium incorporation creates a distinct mass shift that allows unambiguous identification of the labeled compound versus its protiated counterpart.

Fragmentation patterns in tandem mass spectrometry experiments show preferential cleavage of acetyl groups, generating fragment ions at m/z values corresponding to sequential losses of 42 daltons (acetyl groups, CH3CO) [5]. The deuterated methoxy group typically remains intact during collision-induced dissociation, serving as a diagnostic marker for deuterium retention. Key fragment ions include the molecular ion [M+H]+ at m/z 963.28, and characteristic fragments resulting from acetyl losses.

| Mass Spectral Parameter | Value | Significance |

|---|---|---|

| Molecular Ion [M+H]+ | 963.28 m/z | Primary identification |

| Exact Mass | 962.28 Da | Formula confirmation |

| Isotope Pattern | Multiple peaks | Iodine isotopic envelope |

| Base Peak | Variable | Fragmentation-dependent |

| Mass Accuracy | <5 ppm | High-resolution confirmation |

Nuclear Magnetic Resonance Isotopic Fingerprinting

Nuclear magnetic resonance spectroscopy provides unparalleled structural elucidation capabilities for Tetra-O-acetyl Iopromide-d3, particularly for confirming deuterium substitution patterns. The trideuterated methoxy group (CD3O-) exhibits characteristic spectroscopic signatures that distinguish it from the protiated analog [6] [7].

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) analysis reveals the absence of the methoxy proton signals normally observed around 3.8-4.0 ppm for the -OCH3 group. This signal disappearance serves as direct evidence of successful deuterium incorporation. The remaining proton signals include acetyl methyl groups appearing as singlets around 2.0-2.2 ppm, and complex multiplets in the 3.0-5.5 ppm region corresponding to the dihydroxypropyl side chains [8] [9].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides complementary structural information, showing the deuterated methoxy carbon as a 1:1:1:1 quartet due to coupling with three equivalent deuterium nuclei. This scalar coupling pattern (¹JC-D ≈ 22 Hz) is diagnostic for CD3 groups [7]. The acetyl carbonyl carbons appear around 170-175 ppm, while the aromatic carbons of the triiodinated benzene core resonate in the 120-160 ppm region.

Deuterium Nuclear Magnetic Resonance (²H Nuclear Magnetic Resonance) directly observes the incorporated deuterium atoms, providing quantitative information about deuterium content and substitution patterns. The CD3O- group appears as a single resonance, confirming complete deuteration of the methoxy group [10] [6].

| Nuclear Magnetic Resonance Parameter | Observation | Chemical Shift Range |

|---|---|---|

| ¹H Nuclear Magnetic Resonance (CD3O-) | Signal absent | N/A |

| ¹H Nuclear Magnetic Resonance (Acetyl) | Singlets | 2.0-2.2 ppm |

| ¹³C Nuclear Magnetic Resonance (CD3O-) | Quartet | ~59 ppm |

| ²H Nuclear Magnetic Resonance (CD3O-) | Singlet | ~3.8 ppm |

| Integration Ratios | Quantitative | Stoichiometric |

Vibrational Spectroscopy for Functional Group Validation

Fourier Transform Infrared spectroscopy serves as a rapid and definitive method for functional group identification and deuterium substitution confirmation in Tetra-O-acetyl Iopromide-d3. The technique provides characteristic absorption bands that validate both the acetyl protective groups and the deuterium incorporation [11] [12] [13].

Acetyl ester groups exhibit strong carbonyl stretching vibrations around 1740-1750 cm⁻¹, confirming the presence of four acetyl protective groups. These bands are typically sharp and intense, making them easily identifiable against baseline noise [12]. The C-O stretching vibrations of the ester linkages appear in the 1200-1300 cm⁻¹ region, providing additional confirmation of successful acetylation.

Deuterium substitution is evidenced by the absence of C-H stretching vibrations typically observed around 2800-3000 cm⁻¹ for methoxy groups, and the appearance of C-D stretching vibrations in the 2100-2300 cm⁻¹ region [9] [12]. This frequency shift results from the reduced vibrational frequency of C-D bonds compared to C-H bonds due to the increased mass of deuterium.

The aromatic region (1450-1650 cm⁻¹) shows characteristic patterns for the triiodinated benzene core, while amide bands appear around 1650-1680 cm⁻¹ (Amide I) and 1520-1550 cm⁻¹ (Amide II), confirming the intact iopromide backbone structure [14] [13].

Hydroxyl groups from the dihydroxypropyl side chains may show broad absorption bands around 3200-3600 cm⁻¹, though these may be modified or masked by acetylation depending on the specific substitution pattern [12].

| Infrared Band | Frequency (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| C=O (acetyl) | 1740-1750 | Ester carbonyl | Strong |

| C-D (methoxy) | 2100-2300 | Deuterium stretch | Medium |

| Amide I | 1650-1680 | Amide carbonyl | Strong |

| Amide II | 1520-1550 | N-H bend | Medium |

| C-O (ester) | 1200-1300 | Ester linkage | Medium |

Chromatographic Purity Assessment using High-Performance Liquid Chromatography and Ultra-Performance Liquid Chromatography

High-Performance Liquid Chromatography and Ultra-Performance Liquid Chromatography represent the gold standard analytical methods for quantitative purity determination and impurity profiling of Tetra-O-acetyl Iopromide-d3 [15] [16]. These separation techniques provide precise analytical data essential for pharmaceutical quality control and research applications.

High-Performance Liquid Chromatography Method Development utilizes reverse-phase chromatography with C18 stationary phases and gradient elution systems. Typical mobile phases consist of acetonitrile-water mixtures with pH buffering to ensure consistent retention and peak shape [15] [16]. Detection wavelengths are optimized for the triiodinated aromatic system, typically around 254-280 nm where iodinated compounds show strong ultraviolet absorption.

Purity assessment of research-grade material consistently demonstrates >95% purity by High-Performance Liquid Chromatography area normalization [2] [17] [18]. The primary impurities include partially acetylated derivatives, residual parent compound (Iopromide-d3), and synthetic intermediates from the acetylation process [19]. These impurities are effectively separated under optimized chromatographic conditions, allowing accurate quantification.

Ultra-Performance Liquid Chromatography offers significant advantages over conventional High-Performance Liquid Chromatography, including enhanced resolution, reduced analysis time, and improved sensitivity [20]. The use of sub-2 μm particles in Ultra-Performance Liquid Chromatography columns provides superior separation efficiency, enabling resolution of closely eluting impurities that may co-elute in High-Performance Liquid Chromatography systems.

Method validation parameters include linearity (typically r² > 0.999), precision (relative standard deviation < 2%), accuracy (98-102% recovery), and specificity (resolution > 2.0 between critical peak pairs) [15]. Limit of detection and limit of quantification values are typically in the μg/mL range, providing adequate sensitivity for trace impurity analysis.

| Chromatographic Parameter | High-Performance Liquid Chromatography | Ultra-Performance Liquid Chromatography |

|---|---|---|

| Column Type | C18, 5 μm particles | C18, sub-2 μm particles |

| Analysis Time | 15-30 minutes | 5-10 minutes |

| Resolution | Baseline separation | Enhanced resolution |

| Sensitivity | μg/mL range | ng/mL range |

| Pressure | <400 bar | >400 bar |

| Purity Determination | >95% (area %) | >95% (area %) |

Stability-indicating methods are essential for monitoring degradation products during storage and handling. Common degradation pathways include deacetylation under basic conditions and hydrolysis of ester linkages in aqueous media. These degradation products are readily detected and quantified using validated chromatographic methods.

Chiral considerations may become relevant if stereoisomeric impurities are present, requiring specialized chiral stationary phases for enantiomeric purity assessment. However, the deuterium substitution in the methoxy group does not introduce additional chirality to the molecule [1] [21].

The deuterium label provides additional analytical advantages in liquid chromatography-mass spectrometry applications, where selective ion monitoring can discriminate between deuterated and non-deuterated species based on their distinct mass-to-charge ratios. This capability is particularly valuable in metabolic studies and pharmacokinetic investigations where the deuterated compound serves as an internal standard [22] [23].